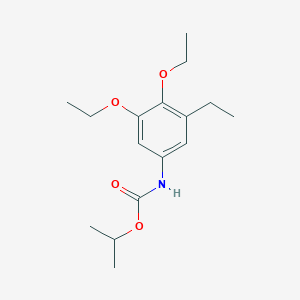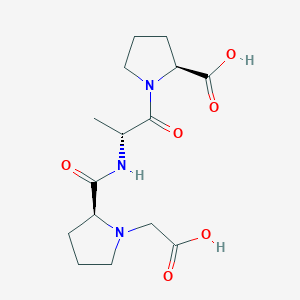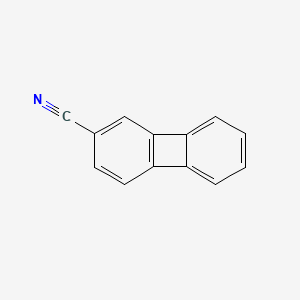
Biphenylene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenylene-2-carbonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a biphenylene core with a cyano group (-CN) attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of biphenylene-2-carbonitrile typically involves the reaction of biphenylene with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Biphenylene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenylene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the cyano group can yield biphenylene-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenylene-2-carboxylic acid.
Reduction: Biphenylene-2-amine.
Substitution: Functionalized biphenylene derivatives.
Applications De Recherche Scientifique
Biphenylene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of biphenylene-2-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenylene core provides a rigid and planar structure, which can facilitate π-π stacking interactions with aromatic residues in proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenylene: Lacks the cyano group but shares the biphenylene core structure.
Biphenyl: Consists of two benzene rings connected by a single bond, without the cyano group.
Tetraphenylene: Contains four benzene rings arranged in a unique topology.
Uniqueness
Biphenylene-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The combination of the biphenylene core and the cyano group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
84017-29-8 |
|---|---|
Formule moléculaire |
C13H7N |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
biphenylene-2-carbonitrile |
InChI |
InChI=1S/C13H7N/c14-8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7H |
Clé InChI |
FCAZIGUUPPQPSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


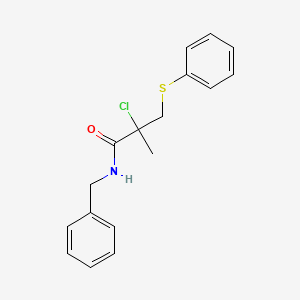
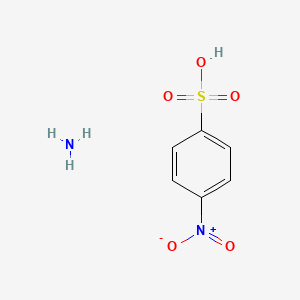
![1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene](/img/structure/B14420082.png)
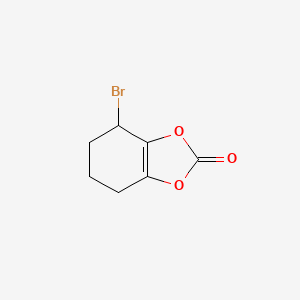
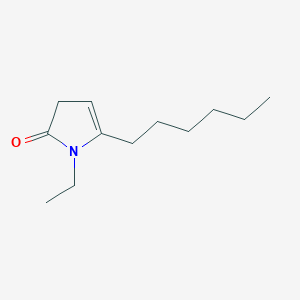
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)

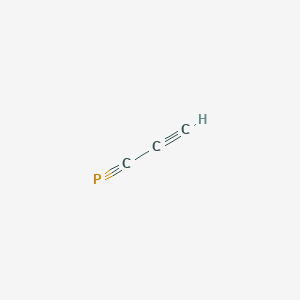
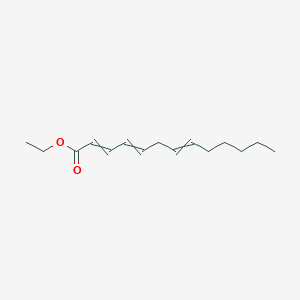
![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
